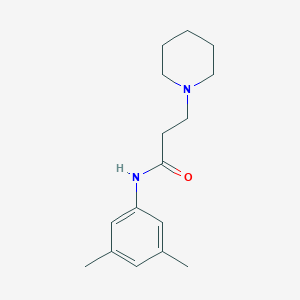
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a propanamide moiety, with a 3,5-dimethylphenyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE typically involves the reaction of 3,5-dimethylphenylamine with a suitable piperidine derivative. One common method is the acylation of 3,5-dimethylphenylamine with 3-piperidinopropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers
作用机制
The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
- N-(2,3-Dimethylphenyl)-3-piperidinopropanamide
- N-(3,4-Dimethylphenyl)-3-piperidinopropanamide
- N-(2,5-Dimethylphenyl)-3-piperidinopropanamide
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .
属性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-13-10-14(2)12-15(11-13)17-16(19)6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI 键 |
DZAXOXWUFFGOSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


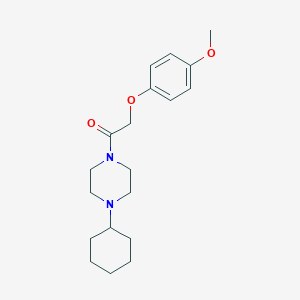
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247921.png)
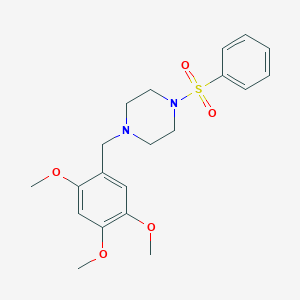
![1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247923.png)
![1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247924.png)
![1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247925.png)
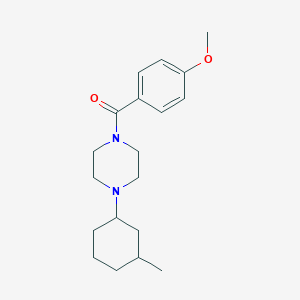
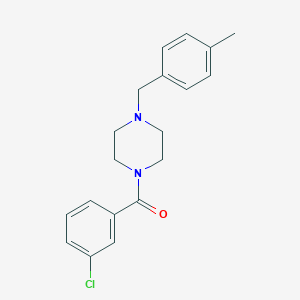
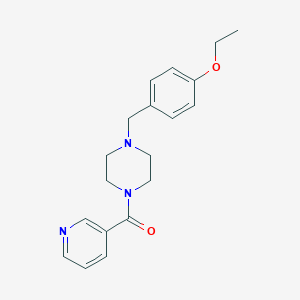
![2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247931.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247932.png)
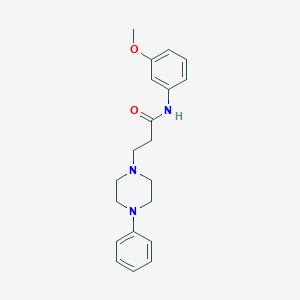
![ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B247938.png)
